molecular formula C15H19NO3 B8755824 1-(N-benzyloxycarbonylpyrrolidin-2-yl)-3-hydroxypropene

1-(N-benzyloxycarbonylpyrrolidin-2-yl)-3-hydroxypropene

Cat. No. B8755824
M. Wt: 261.32 g/mol
InChI Key: XRVPHGWCSXRKAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(N-benzyloxycarbonylpyrrolidin-2-yl)-3-hydroxypropene is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
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properties

Product Name

1-(N-benzyloxycarbonylpyrrolidin-2-yl)-3-hydroxypropene

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

benzyl 2-(3-hydroxyprop-1-enyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H19NO3/c17-11-5-9-14-8-4-10-16(14)15(18)19-12-13-6-2-1-3-7-13/h1-3,5-7,9,14,17H,4,8,10-12H2

InChI Key

XRVPHGWCSXRKAY-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C=CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of either ethyl 3-(N-benzyloxycarbonylpyrrolidin-2-yl)-2-propenoate or ethyl-3-(N-benzyloxycarbonylpiperid-2-yl)-2-propenoate (R, or S, or racemate, 10.00 mmol) in anhydrous tetrahydrofuran (75 mL) at -78° C. under nitrogen was added dropwise a solution of diisobutylaluminium hydride (1.0M in hexanes, 12.0 mL, 22.0 mmol, 2.2 eq). The resulting solution was stirred at -78° C. under nitrogen for 30 minutes. The reaction solution was then allowed to warmed to room temperature over the course of 2 hours. A saturated solution of sodium hydrogen carbonate (50 mL) was added, and the aqueous mixture was extracted with ethyl acetate (3×50 mL). The extracts were combined, dried (MgSO4), and evaporated under reduced pressure. Column chromatography of the residue with diethyl ether/hexanes [1:1] afforded either 1-(N-benzyloxycarbonylpyrrolidin-2-yl)-3-hydroxypropene or 1-(N-benzyloxycarbonyl-piperid-2-yl)-3-hydroxypropene.
Name
ethyl 3-(N-benzyloxycarbonylpyrrolidin-2-yl)-2-propenoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1.86 g of (±)-3-(N-benzyloxycarbonylpyrrolidin-2-yl)acrylic acid ethyl ester in 15 ml of dry dichloromethane1, 12.9 ml of diisobutylaluminum hydride (1M toluene solution) was added dropwise under an argon atmosphere at −70° C. or lower, followed by stirring for one hour. To the reaction solution, 60 ml of 1N hydrochloric acid was added dropwise, and then the mixture was heated to room temperature and extracted with diethyl ether. The extract was washed with water and dried over anhydrous magnesium sulfate, and then the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography to obtain 0.75 g of the desired compound as a colorless oily substance.
Name
(±)-3-(N-benzyloxycarbonylpyrrolidin-2-yl)acrylic acid ethyl ester
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
12.9 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two

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